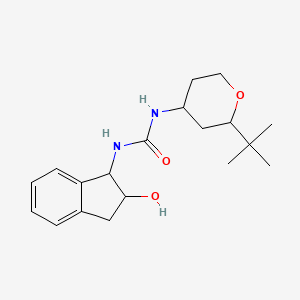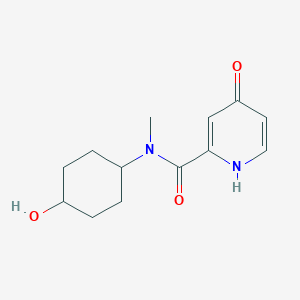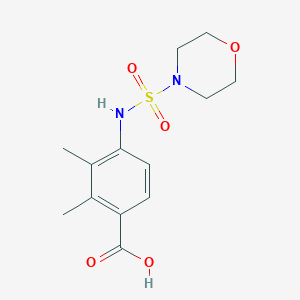
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea, also known as BI 2536, is a small molecule inhibitor of polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell division, making it an attractive target for cancer therapy. BI 2536 has been extensively studied for its potential use as an anticancer agent.
Wirkmechanismus
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 inhibits Plk1, which is involved in regulating several stages of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. By inhibiting Plk1, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 disrupts these processes, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth in animal models. In addition, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 is its specificity for Plk1, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
1. Combination therapy: 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has shown synergistic effects when combined with other anticancer agents, and further studies could explore its potential in combination therapy.
2. Biomarker identification: Identifying biomarkers that predict response to 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 could help personalize treatment and improve patient outcomes.
3. Drug delivery: Developing more effective drug delivery methods could improve the efficacy of 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 and reduce the frequency of dosing.
4. Resistance mechanisms: Understanding the mechanisms of resistance to 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 could help develop strategies to overcome resistance and improve treatment outcomes.
In conclusion, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 is a promising candidate for cancer therapy due to its specificity for Plk1 and minimal toxicity in normal cells. Further research is needed to explore its potential in combination therapy, identify biomarkers, improve drug delivery methods, and overcome resistance mechanisms.
Synthesemethoden
The synthesis of 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 involves several steps, starting with the reaction of 2,3-dihydro-1H-inden-2-ol with tert-butyl chloroacetate to form 2-(tert-butoxycarbonyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propionic acid. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with N,N-dimethylurea to form 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536.
Wissenschaftliche Forschungsanwendungen
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been shown to have synergistic effects when combined with other anticancer agents, such as taxanes and gemcitabine.
Eigenschaften
IUPAC Name |
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)16-11-13(8-9-24-16)20-18(23)21-17-14-7-5-4-6-12(14)10-15(17)22/h4-7,13,15-17,22H,8-11H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOWJNLCPMNMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)

![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)
![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)

![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)